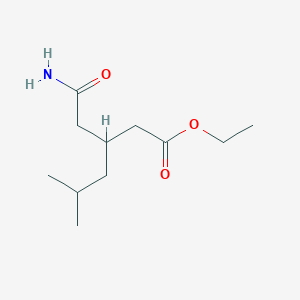

Ethyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate

CAS No.:

Cat. No.: VC17969197

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21NO3 |

|---|---|

| Molecular Weight | 215.29 g/mol |

| IUPAC Name | ethyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate |

| Standard InChI | InChI=1S/C11H21NO3/c1-4-15-11(14)7-9(5-8(2)3)6-10(12)13/h8-9H,4-7H2,1-3H3,(H2,12,13) |

| Standard InChI Key | FPXHWPWMZRTUQS-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC(CC(C)C)CC(=O)N |

Introduction

Synthesis and Industrial Production

Synthetic Routes

The synthesis of ethyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate is inferred from methodologies used for analogous compounds. A common approach involves:

-

Esterification of Carboxylic Acid Precursors:

-

Chiral Resolution:

Industrial-Scale Optimization

Industrial production emphasizes cost efficiency and scalability:

-

Continuous Flow Reactors: Enhance reaction control and reduce byproducts.

-

Solvent Recovery Systems: Minimize waste in large-scale esterifications .

Table 1: Synthetic Parameters for Ethyl 3-(2-Amino-2-oxoethyl)-5-methylhexanoate

Physicochemical Properties

Data for the ester are extrapolated from its carboxylic acid analog (CAS 181289-15-6) and related esters :

Thermodynamic Properties

-

Boiling Point: Estimated 230–250°C (lower than the carboxylic acid due to ester volatility) .

-

Melting Point: <–20°C (liquid at room temperature, typical for esters).

-

LogP: 1.2–1.5 (moderate lipophilicity suitable for drug penetration) .

Spectroscopic Data

-

IR Spectroscopy:

-

NMR (1H):

Chemical Reactivity and Functional Transformations

Hydrolysis and Aminolysis

-

Acidic Hydrolysis: Converts the ester to 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid .

-

Aminolysis: Reacts with amines (e.g., methylamine) to form amide derivatives, useful in prodrug design .

Oxidation and Reduction

-

Oxidation: The oxoethyl group is resistant to mild oxidants but reacts with strong agents (e.g., KMnO<sub>4</sub>) to form carboxylic acids .

-

Reduction: NaBH<sub>4</sub> reduces the amide to a secondary amine, altering bioactivity .

Applications in Pharmaceutical Research

Intermediate in Anticonvulsant Synthesis

The compound’s structural similarity to pregabalin (a γ-aminobutyric acid analog) suggests utility in synthesizing neuromodulators. Key steps include:

-

Chiral Resolution: Isolation of the (R)-enantiomer for enhanced binding to calcium channels .

-

Prodrug Formulation: Ester derivatives improve blood-brain barrier penetration .

Structure-Activity Relationship (SAR) Insights

Studies on ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(prop-2-yn-1-yl)-4H-chromene-3-carboxylate analogs highlight the importance of lipophilic esters in enhancing cytotoxicity against multidrug-resistant cancer cells . Ethyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate’s branched chain may similarly optimize bioactivity by balancing hydrophobicity and steric bulk .

Comparative Analysis with Analogous Compounds

Table 2: Comparison with Bioactive Esters

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume